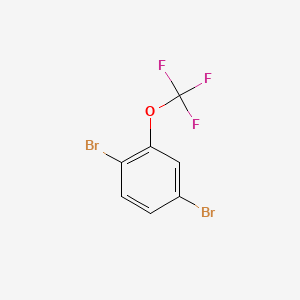

1,4-Dibromo-2-(trifluoromethoxy)benzene

Description

1,4-Dibromo-2-(trifluoromethoxy)benzene (CAS: 175278-13-4) is a halogenated aromatic compound with the molecular formula C₇H₃Br₂F₃O and a molecular weight of 319.90 g/mol . It features two bromine atoms at the 1- and 4-positions of the benzene ring and a trifluoromethoxy (-OCF₃) group at the 2-position. This electron-withdrawing substituent significantly influences the compound’s reactivity and physical properties, making it a valuable intermediate in pharmaceutical synthesis, agrochemicals, and materials science . Its SMILES notation, FC(F)(F)OC1=C(Br)C=CC(Br)=C1, highlights the spatial arrangement of substituents, which dictates its behavior in cross-coupling reactions and nucleophilic substitution processes.

Properties

IUPAC Name |

1,4-dibromo-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2F3O/c8-4-1-2-5(9)6(3-4)13-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMFAEDJOGXROT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674014 | |

| Record name | 1,4-Dibromo-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-13-4 | |

| Record name | 1,4-Dibromo-2-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175278-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dibromo-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2-(trifluoromethoxy)benzene can be synthesized through several methods, including halogenation reactions. One common approach involves the bromination of 2-(trifluoromethoxy)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure the selective addition of bromine atoms at the 1 and 4 positions of the benzene ring.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar halogenation reactions. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. Safety measures are strictly followed to handle the reactive bromine and other hazardous chemicals involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dibromo-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the bromine and trifluoromethoxy groups, which can activate or deactivate the benzene ring towards certain reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically result in the formation of bromobenzene derivatives.

Substitution: Substitution reactions can produce a variety of substituted benzene derivatives, depending on the nucleophile used.

Scientific Research Applications

1,4-Dibromo-2-(trifluoromethoxy)benzene is utilized in various scientific research fields due to its unique chemical properties. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials. The compound's ability to undergo diverse chemical reactions makes it valuable in the development of new chemical entities and materials.

Mechanism of Action

The mechanism by which 1,4-Dibromo-2-(trifluoromethoxy)benzene exerts its effects depends on the specific application. In pharmaceutical research, the compound may act as a precursor to active pharmaceutical ingredients (APIs) that target specific biological pathways. The molecular targets and pathways involved are determined by the structure-activity relationship (SAR) studies conducted during drug development.

Comparison with Similar Compounds

1-Bromo-3-(trifluoromethoxy)benzene (CAS: 2252-44-0) and 1-Bromo-4-(trifluoromethoxy)benzene (CAS: 407-14-7)

These mono-brominated analogs lack the second bromine atom present in the target compound, resulting in lower molecular weights (241.00 g/mol) and distinct reactivity profiles. For example, the absence of a second bromine limits their utility in di-functional coupling reactions (e.g., Suzuki-Miyaura cross-coupling), which require multiple halogen leaving groups. The trifluoromethoxy group in these compounds retains strong electron-withdrawing effects, but their reduced halogenation diminishes their versatility in synthesizing complex aromatic frameworks .

| Property | 1,4-Dibromo-2-(trifluoromethoxy)benzene | 1-Bromo-3-(trifluoromethoxy)benzene |

|---|---|---|

| Molecular Formula | C₇H₃Br₂F₃O | C₇H₄BrF₃O |

| Molecular Weight (g/mol) | 319.90 | 241.00 |

| Halogen Substituents | 2 Br | 1 Br |

| CAS Number | 175278-13-4 | 2252-44-0 |

Difluoromethoxy-Substituted Analogs

1,4-Dibromo-2-(difluoromethoxy)benzene

Replacing the trifluoromethoxy (-OCF₃) group with a difluoromethoxy (-OCF₂H) group reduces the electron-withdrawing strength and steric bulk. This modification alters reaction kinetics in aromatic substitution processes, as the trifluoromethoxy group exhibits greater inductive effects (-I) compared to difluoromethoxy. Consequently, the trifluoromethoxy derivative may undergo slower nucleophilic substitution but offers enhanced stability in acidic or oxidative conditions .

Multi-Halogenated and Functionalized Derivatives

1,4-Dibromo-2,3-difluorobenzene (CAS: 156682-52-9)

This compound replaces the trifluoromethoxy group with two fluorine atoms. Fluorine’s high electronegativity increases the ring’s electron deficiency, but the absence of the -OCF₃ group reduces steric hindrance. This structural difference makes it more reactive in electrophilic substitutions but less stable under hydrolytic conditions. Applications diverge, with the fluorinated variant being preferred in materials science for its lower molecular weight (273.90 g/mol ) and higher volatility .

| Property | This compound | 1,4-Dibromo-2,3-difluorobenzene |

|---|---|---|

| Functional Group | -OCF₃ | -F (×2) |

| Molecular Weight (g/mol) | 319.90 | 273.90 |

| Key Applications | Pharmaceutical intermediates | Polymer precursors |

Ethynyl-Functionalized Derivatives

1,4-Dibromo-2,5-bis[2-(trimethylsilyl)ethynyl]benzene

The introduction of trimethylsilyl-protected ethynyl groups enhances reactivity in Sonogashira coupling reactions. Compared to the target compound, this derivative’s extended π-conjugation and bulkier substituents make it suitable for organic electronics. However, the trifluoromethoxy group in the parent compound offers better solubility in polar aprotic solvents (e.g., DMF or DMSO), facilitating its use in solution-phase syntheses .

Biological Activity

Overview

1,4-Dibromo-2-(trifluoromethoxy)benzene is an aromatic compound featuring a benzene ring substituted with two bromine atoms and a trifluoromethoxy group. This unique structure imparts significant chemical reactivity and biological activity, making it a compound of interest in medicinal chemistry and biological research.

The presence of halogen atoms, particularly bromine and fluorine, enhances the compound's lipophilicity and metabolic stability. These properties are crucial for its interaction with biological targets, which can lead to various pharmacological effects.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. Its structural characteristics allow it to interact with microbial cell membranes, disrupting their integrity and leading to cell death. The specific mechanism of action may involve the inhibition of key enzymes or pathways essential for microbial survival.

Anticancer Potential

The compound has also been explored for its anticancer properties. Studies suggest that it may inhibit cancer cell proliferation by targeting specific molecular pathways involved in cell growth and survival. For instance, compounds with similar structures have shown effectiveness as oxidative phosphorylation inhibitors, which are promising therapeutic strategies against cancers dependent on aerobic metabolism .

The mechanism by which this compound exerts its biological effects is attributed to its ability to form strong interactions with biological macromolecules such as proteins and nucleic acids. The trifluoromethoxy group enhances these interactions by modulating the activity of enzymes through competitive inhibition at active sites .

Study 1: Antimicrobial Activity

In a laboratory setting, this compound was tested against various bacterial strains. It demonstrated significant inhibitory effects on Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested. The results indicate that the compound could serve as a lead for developing new antimicrobial agents.

Study 2: Anticancer Efficacy

A recent study investigated the anticancer efficacy of this compound in pancreatic cancer models. The compound was found to reduce cell viability significantly in vitro, with an IC50 value of approximately 5 µM. In vivo studies further confirmed its potential as a therapeutic agent, showing tumor growth inhibition in syngeneic mouse models .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is useful.

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | Moderate (MIC: 10-50 µg/mL) | Significant (IC50: 5 µM) |

| 1-Bromo-3-(trifluoromethoxy)benzene | Structure | Low (MIC: >100 µg/mL) | Moderate (IC50: 15 µM) |

| Triflumuron | Structure | High (MIC: <10 µg/mL) | Low (IC50: >20 µM) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.